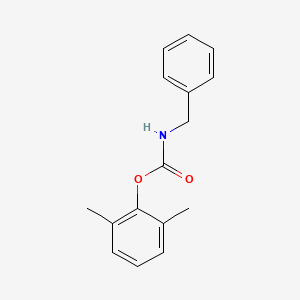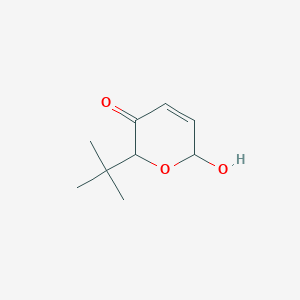![molecular formula C30H37NO4 B14307663 8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid CAS No. 116204-13-8](/img/structure/B14307663.png)
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. This compound, in particular, is characterized by the presence of a quinoline core, a dodecylphenyl group, and a carboxylic acid functional group, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline with a β-ketoester in the presence of an acid catalyst, followed by cyclization and oxidation steps .
Another approach is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid. This method is known for its high yield and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, each with distinct biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Metal Ion Chelation: The compound can chelate metal ions, which is crucial for its biological activity.
Enzyme Inhibition: By binding to specific enzymes, the compound can inhibit their activity, leading to therapeutic effects such as antimicrobial and anticancer activities.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A well-known quinoline derivative with strong metal ion chelation properties and a wide range of biological activities.
Quinoline-4-carboxylic acid: Another quinoline derivative with significant biological and industrial applications.
2-Phenylquinoline: A quinoline derivative with notable antimicrobial and anticancer properties.
Uniqueness
8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid is unique due to its specific structural features, such as the dodecylphenyl group and the carboxylic acid functional group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
116204-13-8 |
|---|---|
Molekularformel |
C30H37NO4 |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
8-[2-(4-dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C30H37NO4/c1-2-3-4-5-6-7-8-9-10-11-13-23-16-18-24(19-17-23)27(32)22-35-28-15-12-14-25-20-21-26(30(33)34)31-29(25)28/h12,14-21H,2-11,13,22H2,1H3,(H,33,34) |
InChI-Schlüssel |
KFNXIVKUDHSDIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2N=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


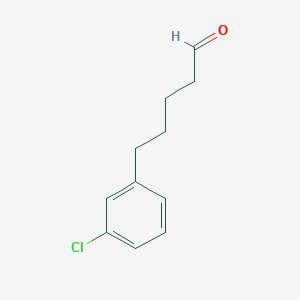
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
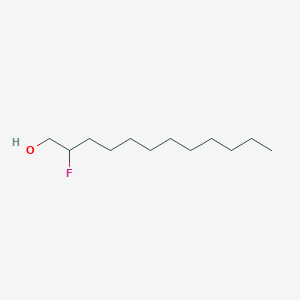

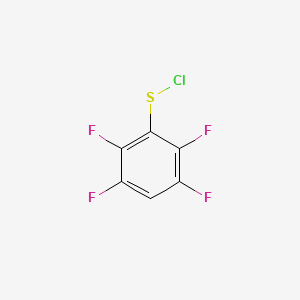
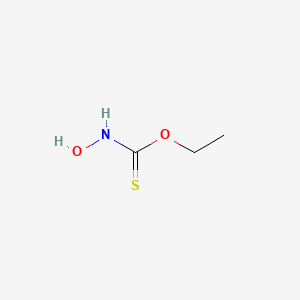
![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
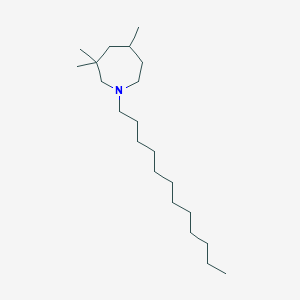
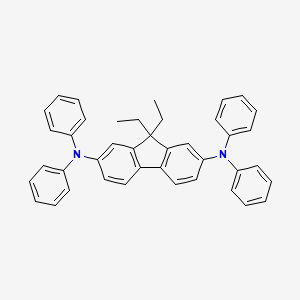
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
